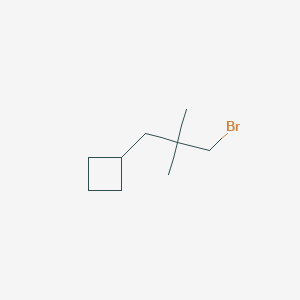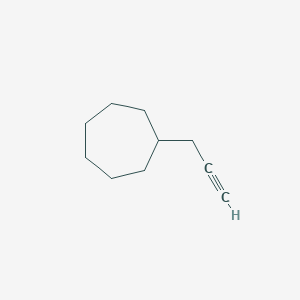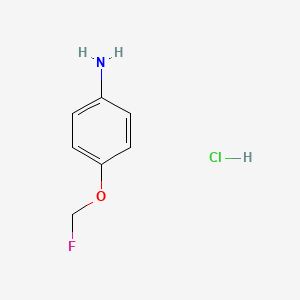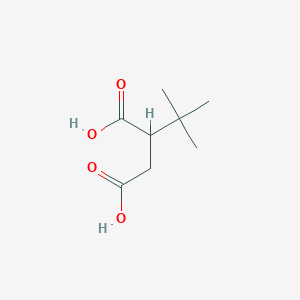
3-Methoxy-5-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-5-methylpiperidine is a chemical compound belonging to the piperidine family, characterized by a six-membered ring containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-5-methylpiperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methoxy-5-methylpyridine with reducing agents to form the piperidine ring .
Industrial Production Methods: Industrial production of this compound often employs large-scale cyclization reactions, utilizing catalysts to enhance yield and efficiency. The process is optimized for cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-5-methylpiperidine undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides.
Reduction: Formation of secondary amines.
Substitution: Nucleophilic substitution reactions at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Utilizes oxidizing agents like hydrogen peroxide.
Reduction: Employs reducing agents such as lithium aluminum hydride.
Substitution: Involves reagents like alkyl halides under basic conditions.
Major Products: The major products formed from these reactions include N-oxides, secondary amines, and substituted piperidines .
Scientific Research Applications
3-Methoxy-5-methylpiperidine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and as a precursor in various industrial processes.
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
3-methoxy-5-methylpiperidine |
InChI |
InChI=1S/C7H15NO/c1-6-3-7(9-2)5-8-4-6/h6-8H,3-5H2,1-2H3 |
InChI Key |
CKEBHAZVVJHBLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CNC1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










